2-(2-Furylmethylene)heptan-1-al
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Overview
Description
2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the furfural acts as the electrophile and the heptanal as the nucleophile. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and temperature control
Catalyst Regeneration: Reusing the base catalyst to reduce costs
Purification: Using distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid
Major Products Formed
Oxidation: 2-(2-Furylmethylene)heptanoic acid
Reduction: 2-(2-Furylmethylene)heptan-1-ol
Substitution: 5-Bromo-2-(2-furylmethylene)heptan-1-al, 5-Nitro-2-(2-furylmethylene)heptan-1-al
Scientific Research Applications
2-(2-Furylmethylene)heptan-1-al has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The furan ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
2-(2-Furylmethylene)heptan-1-al can be compared with other similar compounds, such as:
2-(2-Furanylmethylene)heptanal: Similar structure but different stereochemistry.
2-Furanacrolein, α-pentyl-: Similar structure with a different alkyl chain length.
2-Furanacrolein, α-amyl-: Similar structure with a different alkyl chain length.
The uniqueness of this compound lies in its specific combination of the furan ring and heptanal chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67801-21-2 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)heptanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+ |
InChI Key |
VYGHECBPCQNYIS-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCCCCC(=CC1=CC=CO1)C=O |
Origin of Product |
United States |
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